molecular formula C11H12N2 B1394912 2-(Quinolin-7-YL)ethanamine CAS No. 910412-44-1

2-(Quinolin-7-YL)ethanamine

Cat. No.: B1394912
CAS No.: 910412-44-1
M. Wt: 172.23 g/mol
InChI Key: OIBGYFVCEOVZJN-UHFFFAOYSA-N
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Description

2-(Quinolin-7-YL)ethanamine, commonly known as QEA, is a chemical compound with the molecular formula C12H13N2. Quinolines are nitrogen-containing bicyclic compounds that are widely found throughout nature in various forms . They are utilized in areas such as medicine, food, catalysts, dyes, materials, refineries, electronics, etc .


Synthesis Analysis

Quinoline derivatives have been synthesized using various protocols reported in the literature. Some of the well-known classical synthesis protocols include Gould–Jacob, Friedländer, Pfitzinger, Skraup, Doebner von Miller, and Conrad Limpach . Transition metal-catalyzed reactions, metal-free ionic liquid-mediated reactions, ultrasound irradiation reactions, and green reaction protocols are also useful for the construction and functionalization of this compound .


Chemical Reactions Analysis

Quinoline derivatives exhibit a broad range of biological activities. They are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase, ultimately leading to rapid bacterial death . The antimicrobial activity of quinoline derivatives depends on the substitution on the heterocyclic pyridine ring rather than the aromatic moiety .

Scientific Research Applications

Crystal Structure Analysis

The crystal structure of complexes involving 2-(Quinolin-7-YL)ethanamine derivatives has been extensively studied. For example, Faizi et al. (2015) explored the crystal structure of a mononuclear title complex synthesized from a quinoline-derived Schiff base, revealing a distorted trigonal bipyramidal coordination geometry around the Cd2+ atom (Faizi, Sharkina, & Davydenko, 2015).

Chemotherapeutic Applications

Wang et al. (2018) described the synthesis of mono-functional platinum complexes containing 8-substituted quinoline derivatives, showing significant in vitro cytotoxicity and potential as chemotherapeutic drugs (Wang et al., 2018).

Molecular Dynamics

Zhang et al. (2005) investigated the dynamics of molecular conformational changes for Cu(I) complexes of tripodal ligands, including those derived from quinoline, to understand the structural and energetic details of dynamic processes in molecular chemistry (Zhang, Siu, Lin, & Canary, 2005).

Bioimaging and Biomedical Applications

Gasser et al. (2012) synthesized a rhenium tricarbonyl complex of a bis(quinoline)-derived ligand for bioimaging purposes, showing strong UV absorbance and fluorescence, indicating potential applications in biomedical imaging (Gasser et al., 2012).

Cytotoxic Activity Studies

Kozyr and Romanenko (2022) conducted studies on the cytotoxic activity of 7-R-4-substituted quinoline derivatives, revealing significant phytotoxic effects, indicating potential applications in crop production and drug development (Kozyr & Romanenko, 2022).

Malaria Treatment Research

Mudududdla et al. (2018) identified a 2-(piperidin-1-yl)ethanamine-linked analogue as a promising compound against Plasmodium falciparum, demonstrating potential in malaria treatment (Mudududdla et al., 2018).

Mechanism of Action

The mechanism of action of quinoline derivatives is diverse, depending on their specific structure and the biological target. For example, some quinoline derivatives are known to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .

Safety and Hazards

The safety information for 2-(Quinolin-2-yl)ethanamine, a similar compound, indicates that it has several hazard statements including H302, H315, H319, H332, and H335 . These correspond to hazards related to ingestion, skin contact, eye contact, inhalation, and respiratory irritation respectively .

Future Directions

Quinoline and its derivatives form an important class of heterocyclic compounds for new drug development . There is a need to discover novel agents with better pharmacodynamic and pharmacokinetic properties but lesser or no side effects . Therefore, future research may focus on the synthesis and investigation of new structural prototypes with more effective antimalarial, antimicrobial, and anticancer activity .

Biochemical Analysis

Biochemical Properties

2-(Quinolin-7-YL)ethanamine plays a significant role in various biochemical reactions. It interacts with several enzymes and proteins, influencing their activity. For instance, quinoline derivatives, including this compound, are known to inhibit DNA synthesis by promoting the cleavage of bacterial DNA gyrase and type IV topoisomerase . This interaction leads to rapid bacterial death, highlighting its potential as an antimicrobial agent. Additionally, this compound may interact with other biomolecules, such as receptors and ion channels, modulating their function and contributing to its therapeutic effects.

Cellular Effects

This compound exerts various effects on different cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. Quinoline derivatives have been shown to inhibit tumor growth by inducing cell cycle arrest, apoptosis, and inhibition of angiogenesis . These effects are mediated through the modulation of signaling pathways, such as the PI3K/Akt and MAPK pathways. Furthermore, this compound may affect gene expression by interacting with transcription factors and epigenetic regulators, leading to changes in cellular behavior and function.

Molecular Mechanism

The molecular mechanism of action of this compound involves several key interactions at the molecular level. It binds to specific biomolecules, such as enzymes and receptors, altering their activity. For example, quinoline derivatives are known to inhibit the activity of DNA gyrase and topoisomerase, leading to the disruption of DNA replication and transcription . Additionally, this compound may act as an enzyme inhibitor or activator, modulating the activity of various enzymes involved in cellular processes. These interactions result in changes in gene expression, protein synthesis, and cellular metabolism.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound may change over time due to its stability, degradation, and long-term effects on cellular function. Studies have shown that quinoline derivatives can exhibit time-dependent effects on cell viability and proliferation . The stability of this compound in different experimental conditions is crucial for its efficacy and reproducibility. Additionally, long-term exposure to this compound may lead to adaptive responses in cells, such as changes in gene expression and metabolic adaptation.

Dosage Effects in Animal Models

The effects of this compound can vary with different dosages in animal models. Studies have demonstrated that quinoline derivatives exhibit dose-dependent effects on various physiological and biochemical parameters . At lower doses, this compound may show therapeutic effects, such as antimicrobial or anticancer activity. At higher doses, it may exhibit toxic or adverse effects, including hepatotoxicity and neurotoxicity. Understanding the dosage effects is crucial for determining the therapeutic window and minimizing potential side effects.

Metabolic Pathways

This compound is involved in several metabolic pathways, interacting with enzymes and cofactors. Quinoline derivatives are known to undergo metabolic transformations, such as oxidation and conjugation, leading to the formation of active or inactive metabolites . These metabolic pathways can influence the pharmacokinetics and pharmacodynamics of this compound, affecting its efficacy and safety. Additionally, this compound may modulate metabolic flux and metabolite levels, contributing to its therapeutic effects.

Transport and Distribution

The transport and distribution of this compound within cells and tissues are essential for its biological activity. It may interact with specific transporters and binding proteins, facilitating its uptake and distribution . The localization and accumulation of this compound in different cellular compartments can influence its activity and function. Understanding the transport and distribution mechanisms is crucial for optimizing its therapeutic potential and minimizing off-target effects.

Subcellular Localization

The subcellular localization of this compound can affect its activity and function. It may be directed to specific compartments or organelles through targeting signals or post-translational modifications . For example, quinoline derivatives have been shown to accumulate in the nucleus, where they can interact with DNA and modulate gene expression . Additionally, this compound may localize to other organelles, such as mitochondria or lysosomes, influencing their function and contributing to its therapeutic effects.

Properties

IUPAC Name

2-quinolin-7-ylethanamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C11H12N2/c12-6-5-9-3-4-10-2-1-7-13-11(10)8-9/h1-4,7-8H,5-6,12H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OIBGYFVCEOVZJN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC2=C(C=C(C=C2)CCN)N=C1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C11H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30695246
Record name 2-(Quinolin-7-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

910412-44-1
Record name 2-(Quinolin-7-yl)ethan-1-amine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30695246
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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